Methyl 9-chlorononanoate
CAS No.: 22457-33-6
Cat. No.: VC17876679
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22457-33-6 |
|---|---|
| Molecular Formula | C10H19ClO2 |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | methyl 9-chlorononanoate |
| Standard InChI | InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
| Standard InChI Key | CNHNEOUVKMPEBI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCCCCl |
Introduction
Structural and Chemical Identity of Methyl 9-Chlorononanoate
Methyl 9-chlorononanoate is a straight-chain fatty acid methyl ester substituted with a chlorine atom at the ninth carbon position. Its IUPAC name, methyl 9-chlorononanoate, reflects this structure, while alternative designations include 9-chlorononanoic acid methyl ester and methyl 9-chloropelargonate . The compound’s linear formula, CH₃(CH₂)₇CHClCOOCH₃, underscores its aliphatic nature, with the chlorine atom introducing polarizability and influencing intermolecular interactions.
Molecular and Stereochemical Properties
The compound’s molecular weight of 206.71 g/mol and exact mass of 206.10700 Da align with its empirical formula . Notably, the chlorine atom at C9 creates a chiral center, though commercial preparations typically exist as racemic mixtures unless specified otherwise. The polar surface area (PSA) of 26.30 Ų, calculated from oxygen and chlorine contributions, suggests moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Table 1: Key Physicochemical Properties of Methyl 9-Chloronononanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClO₂ | |
| Molecular Weight | 206.71 g/mol | |
| logP (Partition Coefficient) | 3.1289 | |
| Polar Surface Area | 26.30 Ų | |
| Boiling Point | 100°C at 0.5 mmHg (synthesis) |
Synthesis and Large-Scale Production
The synthesis of methyl 9-chlorononanoate typically proceeds via chlorination of methyl 9-hydroxynonanoate, a reaction optimized for gram-scale yields in deuterium-labeling workflows .
Chlorination of Methyl 9-Hydroxynonanoate
In a representative procedure, methyl 9-hydroxynonanoate (45 g) reacts with thionyl chloride (SOCl₂, 36 g) in dry THF under nitrogen atmosphere . Pyridine (24 g) catalyzes the reaction, facilitating the conversion of the hydroxyl group to a chloride substituent. The exothermic process releases sulfur dioxide and hydrogen chloride gases, necessitating controlled addition and venting. Post-reaction neutralization with aqueous sodium hydroxide and ether extraction yields crude product, which vacuum distillation purifies to ~87% purity (43 g) .
Wittig Reaction for Deuterated Lipids
Methyl 9-chlorononanoate serves as a precursor in Wittig reactions to synthesize [C11-²H₂]oleic acid, a deuterium-labeled lipid critical for ²H-NMR membrane studies . Tucker et al.’s modified protocol involves:
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Iodide Formation: Heating methyl 9-chlorononanoate (15 g) with sodium iodide (13.5 g) in methyl ethyl ketone (MEK) at 80°C for 10 hours.
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Alkene Synthesis: Coupling the resultant iodide with [C2-²H₂]nonanal via Wittig reaction, producing deuterated oleic acid derivatives .
This two-step approach achieves >98% isotopic enrichment, enabling precise analysis of lipid dynamics in model membranes .
Physicochemical Behavior and Stability
Solubility and Partitioning
With a logP of 3.1289, methyl 9-chlorononanoate demonstrates preferential solubility in hydrophobic phases . Experimental data indicate miscibility with chloroform, ethyl acetate, and dichloromethane, while aqueous solubility remains limited (logSw = -5.9912 in analogous chlorinated esters) . These properties necessitate solvent selection aligned with reaction requirements—polar aprotic solvents for SN2 reactions versus non-polar media for free-radical processes.
Thermal Stability
Applications in Biochemical and Industrial Contexts
Isotopic Labeling for NMR Spectroscopy
The compound’s role in synthesizing [C11-²H₂]oleic acid enables ²H-NMR investigations of lipid bilayer order parameters. By incorporating deuterium at the 11th carbon of oleic acid, researchers quantify acyl chain mobility in phosphatidylcholine vesicles, providing insights into membrane fluidity under varying cholesterol concentrations .
Polymer Science and Material Engineering
Chlorinated fatty acid esters like methyl 9-chlorononanoate act as monomers in polycondensation reactions. Copolymerization with diols or diamines yields chlorinated polyesters/polyamides with enhanced flame retardancy—a property leveraged in textile coatings and insulating materials.
Future Research Directions
Expanding Isotopic Labeling Techniques
Optimizing microwave-assisted Wittig reactions could reduce synthesis times for deuterated lipids while improving isotopic yield. Coupling methyl 9-chlorononanoate with [¹³C]-labeled aldehydes may enable dual-isotope NMR/MRI probes.
Biodegradability and Environmental Impact
Assessing the compound’s persistence in aquatic systems via OECD 301F tests will clarify its environmental footprint. Bioremediation studies using Pseudomonas spp. capable of dechlorinating aliphatic esters could mitigate ecological risks.
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